

# Unbiased Drug Target Identification: A Technical Guide to Thermal Proteome Profiling

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Thermal Proteome Profiling (TPP) is a powerful method for the unbiased identification of drug targets and off-targets directly in a cellular context.[1][2] This technique leverages the principle that protein thermal stability is altered upon ligand binding.[1][2] When a drug binds to its target protein, the protein's structure is often stabilized, leading to an increase in its melting temperature. By monitoring these thermal shifts across the entire proteome using quantitative mass spectrometry, TPP provides a global and unbiased view of a compound's interactions within the complex cellular environment.[1][3] This approach does not require any modification of the compound, thus preserving its native bioactivity.[1][2]

TPP can be performed in different formats, primarily as a temperature range experiment (TPP-TR) or a compound concentration range experiment (TPP-CCR).[2][4] A combination of both, known as 2D-TPP, offers a more comprehensive analysis of drug-protein interactions.[2][4] This guide provides an in-depth overview of the core principles, experimental protocols, and data analysis workflows for TPP.

### **Core Principles**

The fundamental principle of TPP is based on the ligand-induced stabilization of proteins against thermal denaturation.[1][2] Upon heating, proteins unfold and aggregate, leading to their precipitation from the soluble fraction. The temperature at which half of the protein is



denatured is known as its melting temperature (Tm). When a ligand, such as a small molecule drug, binds to a protein, it typically increases the energy required to unfold the protein, resulting in a higher Tm. This change in thermal stability is detected by quantifying the amount of soluble protein at different temperatures in the presence and absence of the drug.

### **Experimental Workflows**

A typical TPP experiment involves several key steps, from sample preparation to data analysis. The two primary experimental designs are TPP-TR and TPP-CCR.

### **General Experimental Workflow**

The overall workflow for TPP can be visualized as a multi-step process:



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General TPP Experimental Workflow

## Detailed Experimental Protocols TPP-TR (Temperature Range) Protocol

This protocol is designed to determine the melting curves of proteins across a range of temperatures.

- 1. Cell Culture and Treatment:
- Culture cells (e.g., K562 human myelogenous leukemia cells) to a density of approximately
   1-2 x 10<sup>6</sup> cells/mL.
- Harvest cells by centrifugation and wash with PBS.



- Resuspend cells in PBS containing the drug of interest at the desired concentration or vehicle control (e.g., DMSO).
- Incubate for a specified time (e.g., 15 minutes at 37°C).
- 2. Heat Treatment:
- Aliquot the cell suspension into PCR tubes for each temperature point.
- Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 67°C) in a thermocycler, followed by 3 minutes at room temperature.[5]
- 3. Cell Lysis and Protein Extraction:
- Lyse the cells by freeze-thaw cycles (e.g., five cycles of freezing in liquid nitrogen and thawing at 25°C).[5]
- Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
- 4. Protein Digestion and TMT Labeling:
- Quantify the protein concentration in the supernatant.
- Reduce the proteins with DTT and alkylate with iodoacetamide.
- Digest the proteins with trypsin and Lys-C overnight at 37°C.
- Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's protocol. Each temperature point is labeled with a different TMT tag.
- 5. Mass Spectrometry Analysis:
- Combine the TMT-labeled peptide samples.
- Analyze the pooled sample by LC-MS/MS using a high-resolution mass spectrometer (e.g., an Orbitrap Fusion or Q Exactive).



- Typical MS Parameters (Orbitrap):
  - MS1 (Full Scan): Resolution of 60,000-120,000, AGC target of 4e5, max injection time of 50 ms.
  - MS2 (Tandem MS): Resolution of 30,000-60,000, AGC target of 1e5, max injection time of 100-120 ms, HCD collision energy of 32-38%.

### **TPP-CCR (Compound Concentration Range) Protocol**

This protocol assesses the thermal stability of proteins at a single temperature across a range of compound concentrations.

- 1. Cell Culture and Treatment:
- Similar to TPP-TR, culture and harvest cells.
- Treat cells with a serial dilution of the compound of interest, including a vehicle control.
- 2. Heat Treatment:
- Heat all samples at a single, fixed temperature (e.g., 55°C) for 3 minutes, followed by 3 minutes at room temperature.
- 3. Cell Lysis, Protein Extraction, Digestion, and TMT Labeling:
- Follow the same procedures as in the TPP-TR protocol. Each concentration point is labeled with a different TMT tag.
- 4. Mass Spectrometry Analysis:
- The LC-MS/MS analysis is performed as described for TPP-TR.

### Data Presentation: Quantitative Analysis of Drug-Target Interactions

The primary output of a TPP experiment is the quantitative measurement of thermal shifts for thousands of proteins. This data can be summarized in tables to facilitate the identification of



high-confidence drug targets.

Drug	Target Protein	Vehicle Tm (°C)	Drug- Treated Tm (°C)	ΔTm (°C)	p-value	Referenc e
Losmapim od	MAPK14	44.6 ± 0.1	50.0 ± 0.3	+5.4	<0.001	[3][7][8]
Staurospori ne	AAK1	49.5	56.2	+6.7	<0.001	[9]
Staurospori ne	CDK1	50.1	55.8	+5.7	<0.001	[9]
Staurospori ne	GSK3A	52.3	57.1	+4.8	<0.001	[9]
Staurospori ne	GSK3B	51.8	56.9	+5.1	<0.001	[9]
Panobinost at	HDAC1	53.2	58.1	+4.9	<0.001	[10]
Panobinost at	HDAC2	52.9	57.5	+4.6	<0.001	[10]
Panobinost at	HDAC6	50.7	54.3	+3.6	<0.001	[10]

Table 1: Examples of quantitative thermal shifts for known drug-target interactions.

# Mandatory Visualization: Signaling Pathway Analysis

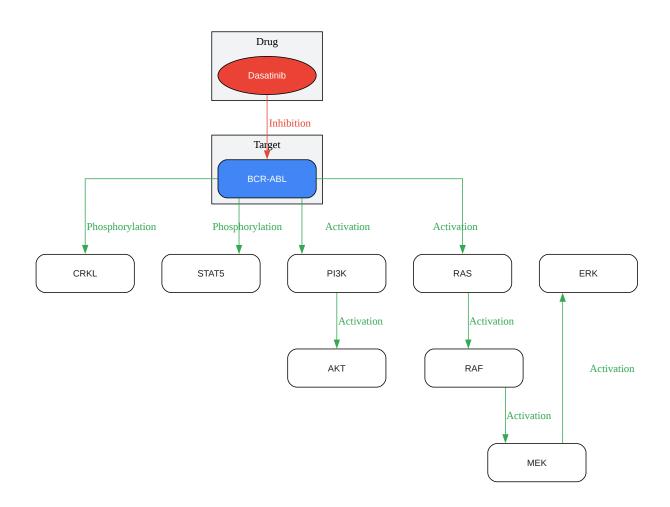
TPP is not only capable of identifying direct drug targets but can also reveal downstream effects on signaling pathways.[11] Changes in protein-protein interactions or post-translational modifications within a pathway can lead to alterations in the thermal stability of pathway components.



### Elucidation of the BCR-ABL Signaling Pathway with Dasatinib

Dasatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, a key driver in chronic myeloid leukemia. TPP experiments have been used to map the effects of dasatinib on the BCR-ABL signaling network.





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Dasatinib's effect on BCR-ABL signaling



In this pathway, TPP experiments would show a significant positive thermal shift for BCR-ABL upon dasatinib binding, confirming direct target engagement. Downstream proteins that are direct or indirect substrates of BCR-ABL, such as CRKL, would exhibit a change in their thermal stability upon dasatinib treatment due to the inhibition of phosphorylation.[11] This allows for the mapping of drug action throughout the signaling cascade.

#### Conclusion

Thermal Proteome Profiling has emerged as a transformative technology in drug discovery, providing an unbiased and proteome-wide approach to identify drug targets and elucidate mechanisms of action.[4] Its ability to be performed in a native cellular context without compound modification offers a significant advantage over traditional methods. The continuous development of TPP methodologies, including advancements in mass spectrometry and data analysis, will further enhance its power and applicability in both basic research and clinical drug development.

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